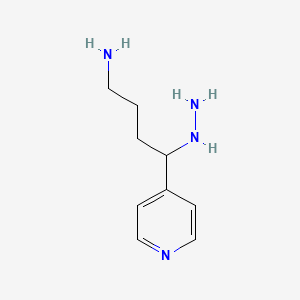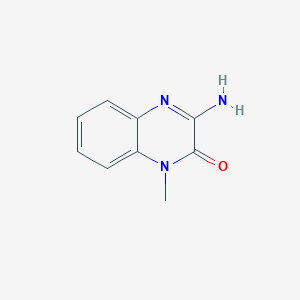
1,12-Dodecanediamine, N,N-dimethyl-
Descripción general
Descripción
1,12-Dodecanediamine, N,N-dimethyl- is a chemical compound with the molecular formula C14H32N2. It is a derivative of 1,12-dodecanediamine, where the nitrogen atoms are substituted with methyl groups. This compound is known for its applications in various fields, including polymer synthesis and medicinal chemistry.
Métodos De Preparación
1,12-Dodecanediamine, N,N-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of 1,12-dodecanediamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like tetrahydrofuran (THF) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial production methods often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
1,12-Dodecanediamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include amine oxides, primary amines, and substituted derivatives .
Aplicaciones Científicas De Investigación
1,12-Dodecanediamine, N,N-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: In biological research, this compound is used to study the interactions between amines and biological molecules.
Medicine: The compound’s structure allows it to be used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: In industrial applications, 1,12-Dodecanediamine, N,N-dimethyl- is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1,12-Dodecanediamine, N,N-dimethyl- involves its interaction with various molecular targets. The compound’s diamine structure allows it to form hydrogen bonds and electrostatic interactions with other molecules. These interactions can influence the stability and activity of proteins and enzymes, making it useful in biochemical studies .
Comparación Con Compuestos Similares
1,12-Dodecanediamine, N,N-dimethyl- can be compared with other similar compounds such as:
1,12-Dodecanediamine: The parent compound without methyl substitution.
1,10-Diaminodecane: A shorter chain diamine with similar properties but different physical and chemical characteristics.
Hexamethylenediamine: A shorter chain diamine commonly used in the production of nylon and other polymers.
The uniqueness of 1,12-Dodecanediamine, N,N-dimethyl- lies in its long carbon chain and methyl-substituted nitrogen atoms, which provide distinct reactivity and applications compared to its analogs .
Propiedades
IUPAC Name |
N',N'-dimethyldodecane-1,12-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15/h3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZYZSJKTQOAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616556 | |
| Record name | N~1~,N~1~-Dimethyldodecane-1,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91228-39-6 | |
| Record name | N~1~,N~1~-Dimethyldodecane-1,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane](/img/structure/B3058620.png)
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine](/img/structure/B3058622.png)








![[2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine](/img/structure/B3058637.png)

